

Advanced Functionalization Strategies for the 3-Azepan-2-yl-quinoline Scaffold

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Compound of Interest

Compound Name: 3-Azepan-2-yl-quinoline

CAS No.: 527673-83-2

Cat. No.: B1608411

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Executive Summary

The fusion of a quinoline moiety with a medium-sized saturated heterocycle, specifically the 3-(azepan-2-yl)quinoline core, represents a high-value pharmacophore in modern drug discovery. This scaffold bridges the flat, aromatic DNA-intercalating/kinase-binding potential of the quinoline with the three-dimensional, flexible spatial projection of the seven-membered azepane ring.

Unlike the ubiquitous piperidine or pyrrolidine analogs, the azepane ring offers unique conformational entropy and hydrophobic bulk, often resulting in improved selectivity profiles for GPCRs (e.g., Serotonin 5-HT receptors) and kinase targets. However, the steric congestion at the biaryl linkage (Quinoline-C3 and Azepane-C2) presents specific synthetic challenges.

This Application Note provides a validated, modular workflow for diversifying this core. We focus on three vectors of functionalization:

- Vector A: Modulation of the Azepane Nitrogen (The "Warhead" Vector).
- Vector B: Late-Stage C-H Functionalization of the Quinoline (The "Tuning" Vector).

- Vector C: Stereochemical Resolution of the C2' Center.

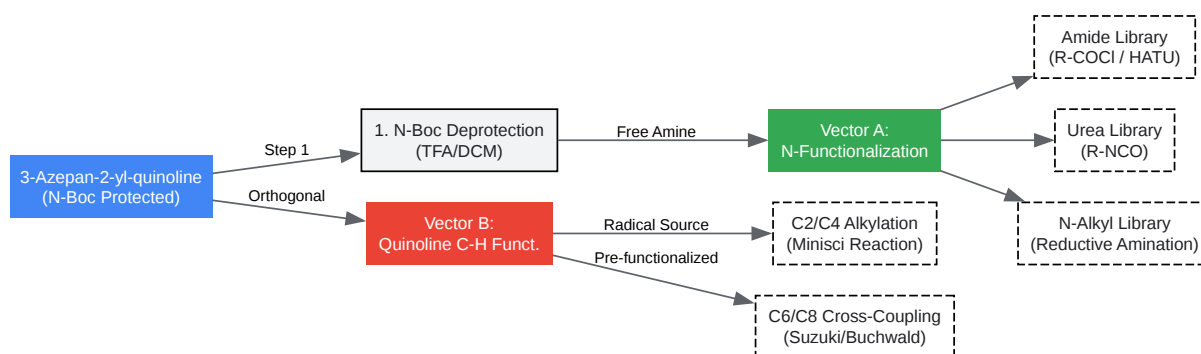
Structural Analysis & Retrosynthetic Logic

The **3-Azepan-2-yl-quinoline** core possesses two distinct domains: the Lipophilic Anchor (Quinoline) and the Solubilizing/Interaction Domain (Azepane).

- The Linkage Challenge: The bond between an sp^2 hybridized aromatic carbon (Quinoline C3) and an sp^3 hybridized secondary alkyl carbon (Azepane C2) is metabolically stable but synthetically demanding due to the potential for β -hydride elimination during cross-coupling.
- Conformational Lock: The C3-substitution pattern forces the azepane ring out of planarity with the quinoline, creating a distinct "twisted" topology that can exploit specific hydrophobic pockets in protein targets.

Strategic Workflow Diagram

The following diagram outlines the divergent synthesis strategy employed in this protocol.



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Figure 1: Divergent functionalization strategy for the **3-Azepan-2-yl-quinoline** scaffold. Vector A addresses the aliphatic amine, while Vector B modifies the aromatic core.

Experimental Protocols

Protocol A: Scaffold Synthesis (The "Anchor")

Note: If the core is not commercially available, this Negishi Cross-Coupling method is the industry standard for linking secondary cyclic amines to heteroaromatics.

Objective: Synthesize tert-butyl 2-(quinolin-3-yl)azepane-1-carboxylate.

Reagents:

- 3-Bromoquinoline (1.0 equiv)
- N-Boc-2-iodo-azepane (precursor for zinc reagent)
- Zinc dust (activated)
- Pd(OAc)₂ / S-Phos (Catalyst system)
- Solvent: Anhydrous THF/Toluene (1:1)

Procedure:

- **Zincate Formation:** In a flame-dried Schlenk flask under Argon, treat N-Boc-2-iodo-azepane (1.2 equiv) with activated Zinc dust in THF at 40°C for 2 hours to generate the organozinc reagent. Critical: Ensure iodine is stabilized; Knochel-type conditions are recommended.
- **Coupling:** To a separate flask, add 3-Bromoquinoline (1.0 equiv), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%). Add the organozinc solution via cannula.
- **Reaction:** Heat to 60°C for 12 hours. Monitor by LCMS for the disappearance of the bromide.
- **Workup:** Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Validation:

- ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet of the Azepane-H2 proton at ~4.8 ppm and the Quinoline-H2 singlet at ~8.9 ppm.

Protocol B: Vector A - Nitrogen Diversification (High-Throughput)

Targeting the Azepane Nitrogen for SAR exploration.

Prerequisite: Deprotect the N-Boc core using 20% TFA in DCM (1 hr, RT), followed by basic workup (NaHCO_3) to isolate the free amine.

Workflow 1: Reductive Amination (N-Alkylation)

This method is preferred over direct alkylation to avoid over-alkylation (quaternization).

- Preparation: Dissolve 3-(azepan-2-yl)quinoline (0.1 mmol) in DCE (1 mL) in a 1-dram vial.
- Addition: Add the desired Aldehyde/Ketone (1.2 equiv). Stir for 30 mins to form the imine/iminium species.
- Reduction: Add $\text{NaBH}(\text{OAc})_3$ (1.5 equiv) and one drop of Acetic Acid. Cap and shake at RT for 16 hours.
- Quench: Add 1 mL 1M NaOH. Vortex and separate the organic layer.
- Purification: Pass the organic layer through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute product with 2M NH_3 in MeOH.

Workflow 2: Urea Formation (Restricted Rotation)

Ureas often improve metabolic stability and H-bond donor capability.

- Preparation: Dissolve core amine (0.1 mmol) and DIPEA (2.0 equiv) in DCM.
- Addition: Add Isocyanate R-NCO (1.1 equiv) at 0°C.
- Reaction: Warm to RT and stir for 2 hours.
- Workup: Wash with 1M HCl (to remove unreacted amine core) and Brine. Concentrate.

Protocol C: Vector B - Quinoline C-H Functionalization (Minisci Reaction)

Direct alkylation of the electron-deficient Quinoline ring (Positions C2 and C4).

Mechanism: Radical nucleophilic substitution of a protonated heteroaromatic base. Scientific Insight: The azepane ring is bulky. Minisci reactions are sensitive to sterics. Expect substitution primarily at C4 (para to the nitrogen) or C2 (ortho to nitrogen), but the C3-azepane group will sterically shield C2 and C4 to some degree. C2 is the most activated but most hindered. C4 is the likely major isomer.

Reagents:

- 3-(Azepan-2-yl)quinoline (N-Boc protected to prevent radical attack on the amine)
- Alkyl Carboxylic Acid (Radical source, e.g., Pivalic acid, Cyclopropanecarboxylic acid)
- Ammonium Persulfate ((NH₄)₂S₂O₈)
- Silver Nitrate (AgNO₃) - Catalyst
- Solvent: DCM/Water biphasic system or TFA/Water.

Step-by-Step:

- Setup: Dissolve N-Boc-core (0.2 mmol) in DCM (2 mL) and Water (1 mL). Add TFA (2 equiv) to protonate the quinoline nitrogen (activating it).
- Radical Source: Add the Alkyl Carboxylic Acid (3.0 equiv).
- Catalyst: Add AgNO₃ (0.2 equiv).
- Initiation: Add (NH₄)₂S₂O₈ (3.0 equiv) in one portion.
- Reaction: Stir vigorously at 40°C for 4-6 hours. Evolution of CO₂ gas indicates decarboxylation.
- Workup: Basify with NaOH to pH > 9. Extract with DCM.

- Analysis: Analyze regiochemistry by NOESY NMR. The C2-proton signal (usually ~8.9 ppm) will disappear if C2 functionalization occurred.

Data Summary & QC Specifications

Parameter	Specification	Method	Acceptance Criteria
Purity	>95%	UPLC-MS (254 nm)	No single impurity >2%
Identity	Structure Verification	¹ H NMR (DMSO-d ₆)	Integration of Azepane H2 (1H) vs Quinoline H2 (1H) = 1:1
Chirality	Enantiomeric Excess (ee)	Chiral SFC	>98% ee (if resolved)
Residual Metal	Pd / Zn	ICP-MS	< 10 ppm (for biological assays)

Troubleshooting Table:

Observation	Root Cause	Corrective Action
Low Yield in Negishi (Protocol A)	Inactive Zinc / Moisture	Use Rieke Zinc or activate Zn with TMSCl/BrCH ₂ CH ₂ Br. Ensure strictly anhydrous THF.
Regioisomers in Minisci (Protocol C)	Low sterics on radical	Use bulkier radicals (t-Butyl, Adamantyl) to favor C4 over C2 if selectivity is poor.
Incomplete Amide Coupling (Vector A)	Steric hindrance at Azepane N	Switch coupling reagent from HATU to COMU or use Acid Chloride/Pyridine method.

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Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The "**3-Azepan-2-yl-quinoline**" core may be subject to intellectual property restrictions in specific jurisdictions; ensure FTO (Freedom to Operate) before commercial application.

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